Cas no 2227870-85-9 (rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol is a chiral cycloheptanol derivative featuring a 1,2-thiazole substituent, offering a unique structural motif for synthetic and medicinal chemistry applications. Its stereochemical complexity and heterocyclic functionality make it a valuable intermediate in the development of biologically active compounds, particularly in drug discovery and asymmetric synthesis. The presence of both hydroxyl and thiazole groups provides versatile reactivity for further functionalization, enabling precise modifications to tailor physicochemical properties. This compound’s rigid yet flexible cycloheptane backbone may enhance binding affinity in target interactions, making it a promising scaffold for probing structure-activity relationships. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol structure
2227870-85-9 structure
Product Name:rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol
CAS No:2227870-85-9
MF:C10H15NOS
MW:197.297201395035
CID:6449365
PubChem ID:165599764
Update Time:2025-06-14

rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol
    • EN300-1637784
    • 2227870-85-9
    • Inchi: 1S/C10H15NOS/c12-10-5-3-1-2-4-8(10)9-6-7-13-11-9/h6-8,10,12H,1-5H2/t8-,10+/m0/s1
    • InChI Key: AHBLRNFJASFUKU-WCBMZHEXSA-N
    • SMILES: S1C=CC([C@@H]2CCCCC[C@H]2O)=N1

Computed Properties

  • Exact Mass: 197.08743528g/mol
  • Monoisotopic Mass: 197.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 61.4Ų

rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol Pricemore >>

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Additional information on rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol

Comprehensive Analysis of rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol (CAS No. 2227870-85-9): Properties, Applications, and Research Insights

The compound rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol (CAS No. 2227870-85-9) is a chiral cycloheptanol derivative featuring a 1,2-thiazole moiety. Its unique structural configuration, combining a seven-membered carbocycle with a heterocyclic thiazole ring, has garnered significant attention in medicinal chemistry and material science. The rac-(1R,2S) designation indicates its racemic form, comprising both enantiomers, which often exhibit distinct biological activities—a critical consideration in drug development.

Recent studies highlight the growing demand for thiazole-containing compounds due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. Researchers are particularly interested in how the cycloheptane-thiazole hybrid scaffold influences molecular interactions with biological targets. Computational modeling suggests that the 2-(1,2-thiazol-3-yl)cycloheptan-1-ol structure may exhibit enhanced binding affinity to specific enzymes, making it a candidate for neurodegenerative disease research—a trending topic in 2024.

Synthetic routes to CAS 2227870-85-9 typically involve asymmetric catalysis or resolution techniques to access enantiopure forms. The hydroxyl group at position 1 and the thiazole nitrogen at position 3 create multiple hydrogen-bonding sites, explaining its solubility profile in polar aprotic solvents. This property is crucial for formulation scientists addressing FAQs about bioavailability enhancement—one of the most searched queries in pharmaceutical forums this year.

Environmental and sustainability concerns have driven innovations in the synthesis of rac-(1R,2S)-2-(1,2-thiazol-3-yl)cycloheptan-1-ol. Green chemistry approaches, such as microwave-assisted cyclization or biocatalytic methods, are now being explored to reduce waste generation. These advancements align with the pharmaceutical industry's focus on green synthesis—a keyword with a 300% increase in search volume since 2022 according to SEO tools.

Analytical characterization of this compound employs advanced techniques like chiral HPLC and X-ray crystallography to confirm stereochemistry—a frequent subject in academic discussions. The cycloheptanol-thiazole core also shows promise in materials science, particularly in liquid crystal formulations where molecular rigidity and dipole moments are essential. Patent databases reveal a surge in applications related to organic electronics, correlating with rising investor interest in flexible displays.

Quality control protocols for 2227870-85-9 emphasize strict monitoring of enantiomeric excess (ee), as even minor impurities can impact research reproducibility—a hot-button issue in peer-reviewed journals. Storage recommendations typically suggest inert atmospheres to preserve the thiazole ring's stability against oxidation, addressing common user questions about compound shelf life.

Future research directions may explore the rac-(1R,2S) isomer's potential in catalysis or as a building block for macrocyclic drugs. The compound's logP value (predicted at 2.8) positions it within the optimal range for blood-brain barrier penetration, sparking neuroscientific investigations. These developments coincide with increasing public interest in blood-brain barrier transport mechanisms, as evidenced by Altmetric data tracking social media engagement.

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